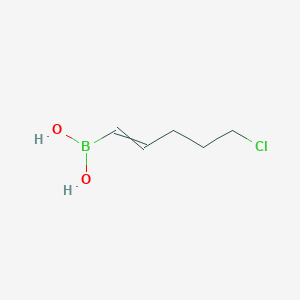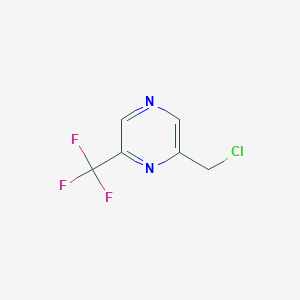
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine is an organic compound that belongs to the pyrazine family. This compound is characterized by the presence of a chloromethyl group at the second position and a trifluoromethyl group at the sixth position on the pyrazine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the pyrazine ring. One common method is the radical trifluoromethylation of pyrazine derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring and its substituents.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) for replacing the chlorine atom.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-6-(trifluoromethyl)pyrazine.
科学的研究の応用
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, further influencing its mechanism of action .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)pyrazine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
6-(Trifluoromethyl)pyrazine:
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazine ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
1060812-75-0 |
|---|---|
分子式 |
C6H4ClF3N2 |
分子量 |
196.56 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-5(12-4)6(8,9)10/h2-3H,1H2 |
InChIキー |
WAKVRKDWMHMRAE-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)
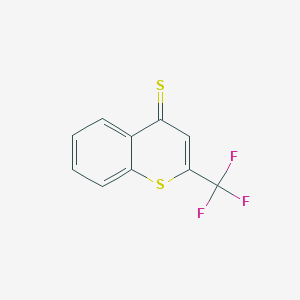

![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)


![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
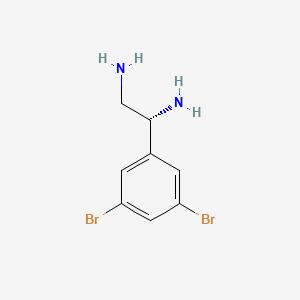
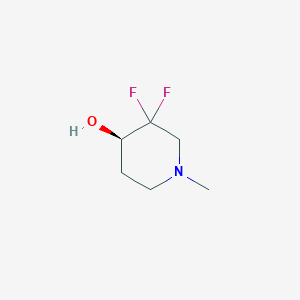
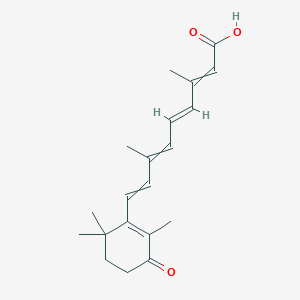
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
